molecular formula C21H23NO5S B110278 N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid CAS No. 116817-26-6

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid

Cat. No.: B110278
CAS No.: 116817-26-6
M. Wt: 401.5 g/mol
InChI Key: NGBZDOTXQWKUDT-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid is a chemical compound with the molecular formula C19H21NOS.C2H2O4 and a molecular weight of 401.481. This compound is used as an impurity in the production of Duloxetine, an antidepressant medication. Duloxetine is a dual serotonin and norepinephrine reuptake inhibitor (SNRI), which helps in the treatment of stress urinary incontinence and other mood disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid involves several steps. One common method includes the reaction of 1-naphthol with epichlorohydrin in the presence of a base to form 1-naphthalenyloxy-2,3-epoxypropane. This intermediate is then reacted with N,N-dimethyl-3-thiophenepropanamine to yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to Duloxetine.

    Medicine: Investigated for its potential therapeutic effects in treating mood disorders and stress urinary incontinence.

    Industry: Used in the production of antidepressant medications and other pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid involves its interaction with neurotransmitter systems. It acts as a dual serotonin and norepinephrine reuptake inhibitor, similar to Duloxetine. By inhibiting the reuptake of these neurotransmitters, it increases their levels in the synaptic cleft, thereby enhancing neurotransmission and improving mood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid is unique due to its specific structural features, including the thiophene ring and the naphthalenyloxy group. These structural elements contribute to its distinct pharmacological properties and make it a valuable intermediate in the synthesis of Duloxetine .

Properties

IUPAC Name

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS.C2H2O4/c1-20(2)12-10-18(16-11-13-22-14-16)21-19-9-5-7-15-6-3-4-8-17(15)19;3-1(4)2(5)6/h3-9,11,13-14,18H,10,12H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBZDOTXQWKUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600408
Record name Oxalic acid--N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-3-yl)propan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116817-26-6
Record name Oxalic acid--N,N-dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-3-yl)propan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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